4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate
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Overview
Description
4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its intricate molecular arrangement, which includes a methoxyphenyl group, a bromobenzoate moiety, and a dimethylphenoxyacetamido group. Its synthesis and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzoic acid with 2-methoxyphenylamine to form an amide intermediate. This intermediate is then reacted with 3,4-dimethylphenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium borohydride or lithium aluminum hydride to facilitate the reduction and condensation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
Uniqueness
Compared to similar compounds, 4-[(E)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its methoxyphenyl and bromobenzoate moieties, in particular, contribute to its distinct properties and applications .
Properties
Molecular Formula |
C25H23BrN2O5 |
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Molecular Weight |
511.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C25H23BrN2O5/c1-16-4-10-21(12-17(16)2)32-15-24(29)28-27-14-18-5-11-22(23(13-18)31-3)33-25(30)19-6-8-20(26)9-7-19/h4-14H,15H2,1-3H3,(H,28,29)/b27-14+ |
InChI Key |
RBHZDSAMMRQLMC-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC)C |
Origin of Product |
United States |
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